(5-Fluoropyridin-2-YL)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C6H5ClFNO2S |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
(5-fluoropyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-6-2-1-5(8)3-9-6/h1-3H,4H2 |
InChI Key |
XKDJDMUNCWOFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-fluoropyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for (5-Fluoropyridin-2-YL)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with (5-Fluoropyridin-2-YL)methanesulfonyl chloride include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Major Products Formed
The major products formed from reactions involving (5-Fluoropyridin-2-YL)methanesulfonyl chloride depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
(5-Fluoropyridin-2-YL)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the modification of biomolecules for various studies.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-2-YL)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester bonds, which are important in various chemical and biological processes .
Comparison with Similar Compounds
Structural Analogs and Reactivity
The reactivity of sulfonyl chlorides is strongly influenced by substituents on the aromatic ring. Below is a comparison with key analogs:
Key Findings :
- Electronic Effects : Fluorine’s electronegativity increases the sulfonyl chloride’s electrophilicity, accelerating reactions with nucleophiles like amines or alcohols. This contrasts with the trifluoromethyl analog, where steric hindrance dominates .
- Hydrolysis Stability : (5-Fluoropyridin-2-YL)methanesulfonyl chloride is classified as a "highly reactive" sulfonyl chloride, comparable to methanesulfonyl chloride. It hydrolyzes exothermically in water, necessitating controlled conditions .
Physical and Chemical Properties
Biological Activity
(5-Fluoropyridin-2-YL)methanesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant case studies, supported by empirical data from various research findings.
Chemical Structure and Properties
- Chemical Formula : C7H8ClFNO2S
- Molecular Weight : 227.66 g/mol
- Solubility : Soluble in polar organic solvents; reacts with water and alcohols.
The compound features a pyridine ring substituted with a fluorine atom, which may influence its biological interactions and pharmacological properties.
Biological Activity Overview
Research indicates that (5-Fluoropyridin-2-YL)methanesulfonyl chloride exhibits significant biological activities, primarily as an antimicrobial agent and in the modulation of neurotransmitter receptors.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, suggesting its potential utility in developing new antibiotics. Table 1 summarizes the antimicrobial activity against selected pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Neurological Implications
The compound has been investigated for its effects on the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurodegenerative diseases and psychiatric disorders. A notable study found that derivatives of this compound could act as negative allosteric modulators of mGluR5, potentially offering therapeutic avenues for conditions like anxiety and depression .
The biological activity of (5-Fluoropyridin-2-YL)methanesulfonyl chloride can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function through its electrophilic nature, allowing it to form covalent bonds with essential bacterial proteins.
- Neurological Mechanism : As a modulator of mGluR5, it alters glutamate signaling pathways. This modulation can enhance or inhibit neurotransmission, impacting synaptic plasticity and overall neuronal excitability.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the effectiveness of (5-Fluoropyridin-2-YL)methanesulfonyl chloride against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited potent activity comparable to traditional antibiotics, highlighting its potential as a lead compound for drug development. -
Neuropharmacological Research :
In a preclinical trial involving rodent models, administration of the compound showed significant reductions in anxiety-like behaviors when assessed using the elevated plus maze test. This suggests that modulation of mGluR5 by this compound may have anxiolytic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
